molecular formula C7H15ClO3S B15325793 3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride

3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B15325793
M. Wt: 214.71 g/mol
InChI Key: AGIXETHDMASIHQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of an ethoxy group and two methyl groups attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-ethoxy-2,2-dimethylpropanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-ethoxy-2,2-dimethylpropanol+SOCl23-ethoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl\text{3-ethoxy-2,2-dimethylpropanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-ethoxy-2,2-dimethylpropanol+SOCl2​→3-ethoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

    Medicinal Chemistry: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Material Science: It is employed in the preparation of sulfonated polymers and resins, which have applications in ion exchange and catalysis.

    Biochemistry: The compound is used to modify proteins and peptides, enabling the study of protein function and interactions.

Mechanism of Action

The mechanism of action of 3-ethoxy-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides and sulfonates, can interact with biological molecules and alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

    Ethanesulfonyl Chloride: Similar structure but with an ethyl group instead of the ethoxy group.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity and applications.

Uniqueness

3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of the ethoxy group and two methyl groups, which influence its reactivity and solubility. These structural features make it a versatile reagent in organic synthesis and enable its use in a wide range of scientific research applications.

Properties

Molecular Formula

C7H15ClO3S

Molecular Weight

214.71 g/mol

IUPAC Name

3-ethoxy-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C7H15ClO3S/c1-4-11-5-7(2,3)6-12(8,9)10/h4-6H2,1-3H3

InChI Key

AGIXETHDMASIHQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

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